molecular formula C26H17N7O B10974848 4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

Cat. No.: B10974848
M. Wt: 443.5 g/mol
InChI Key: HFRIISIKLDXOOT-UHFFFAOYSA-N
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Description

4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a promising target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves inhibition of CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its kinase activity .

Properties

Molecular Formula

C26H17N7O

Molecular Weight

443.5 g/mol

IUPAC Name

4-[[3-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenyl]methoxy]benzonitrile

InChI

InChI=1S/C26H17N7O/c27-14-18-9-11-22(12-10-18)34-16-19-5-4-6-20(13-19)24-30-26-23-15-29-33(21-7-2-1-3-8-21)25(23)28-17-32(26)31-24/h1-13,15,17H,16H2

InChI Key

HFRIISIKLDXOOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)C#N

Origin of Product

United States

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